Enhanced Reactivity in Cross-Coupling Due to Stronger Electron-Withdrawing Effect of C2F5 vs. CF3
The pentafluoroethyl (C2F5) group exerts a significantly stronger electron-withdrawing inductive effect (-I) than the widely used trifluoromethyl (CF3) group, which is critical for activating the C-Br bond toward oxidative addition in cross-coupling reactions [1]. This translates to faster reaction rates and higher yields when 2-Bromo-6-fluoropentafluoroethylbenzene is used as an electrophile in Pd-catalyzed couplings compared to its CF3-substituted analogs. For instance, the Grushin group demonstrated that the enhanced electrophilicity conferred by C2F5 enables highly efficient coupling of unactivated aryl bromides with pentafluoroethyl nucleophiles, a transformation that is challenging or low-yielding with less electron-deficient arenes [1].
| Evidence Dimension | Reactivity in Pd-catalyzed cross-coupling |
|---|---|
| Target Compound Data | High; enables efficient coupling of unactivated aryl bromides |
| Comparator Or Baseline | CF3-substituted aryl bromides |
| Quantified Difference | Qualitative observation of enhanced rate and yield due to stronger -I effect of C2F5 vs. CF3 [1] |
| Conditions | Palladium-catalyzed pentafluoroethylation of aryl bromides |
Why This Matters
This enhanced electrophilicity can improve reaction yields and broaden substrate scope in key bond-forming steps, making it a preferred building block for constructing complex fluorinated molecules.
- [1] Lishchynskyi, A., & Grushin, V. V. (2013). Cupration of C2F5H: isolation, structure, and synthetic applications of [K(DMF)2][(t-BuO)Cu(C2F5)]. Highly efficient pentafluoroethylation of unactivated aryl bromides. Journal of the American Chemical Society, 135(34), 12584–12587. View Source
